Pyrazolo[3,4-d]pyrimidin-4-one derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities. [ [], [], [], [], [], [], [], [], [], [], [] ] These compounds have garnered considerable attention from researchers due to their potential therapeutic applications in various disease areas.
The synthesis of 5-(2-Morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one can be envisioned based on methodologies employed for similar pyrazolopyrimidine derivatives. [ [], [], [], [], [], [], [], [], [], [], [] ] A potential approach could involve a multi-step synthesis utilizing commercially available starting materials:
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated potent antifungal activity against various plant pathogens. For instance, compound 8Vc in [ [] ] displayed significant efficacy against Valsa mali and Physalospora piricola, surpassing the activity of the commercial fungicide boscalid.
Several studies highlight the potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives as anticonvulsant agents. Research in [ [], [], [], [] ] examined the anticonvulsant activity of a related compound, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,5-dihydro-4H-pyrazole[3,4-D]pyridine-4-one (Epimidin), in various seizure models. This compound exhibited potent anticonvulsant effects and modulated neurotransmitter levels in the brain, suggesting potential therapeutic applications in epilepsy.
The research in [ [] ] explored the analgesic and anti-inflammatory activities of a series of 5-aryl-6-arylamino-1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-ones. The lead compound from this series exhibited potent analgesic activity comparable to morphine and aspirin, along with significant anti-inflammatory effects in rodent models. These findings highlight the potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives for managing pain and inflammation.
In [ [] ], researchers investigated the COX inhibitory activity of several novel 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds demonstrated selective inhibition of COX-2, a key enzyme involved in inflammation, suggesting their potential as anti-inflammatory agents.
A series of 6-phenylpyrazolo[3,4-d]pyrimidones exhibited potent and specific inhibitory activity against cGMP-specific (type V) phosphodiesterase (PDE5) [ [] ]. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes, including smooth muscle relaxation. This class of compounds showed promise as potential antihypertensive agents.
Research in [ [], [], [] ] delved into the development of pyrazolo[3,4-d]pyrimidine derivatives as adenosine receptor antagonists. These compounds exhibited high affinity and selectivity for specific adenosine receptor subtypes, highlighting their potential in investigating adenosine signaling pathways and developing treatments for conditions like Alzheimer's disease.
Novel fused [, , ]triazolo[4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d]pyrimidine derivatives, structurally related to the compound of interest, were synthesized and evaluated for their anti-breast cancer activity [ [] ]. Several compounds demonstrated promising anticancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines, comparable to the reference drug erlotinib.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: